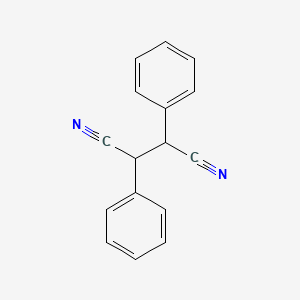
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a heterocyclic compound with the molecular formula C4H4N4O2S It is known for its unique structure, which includes an amino group, a hydroxyl group, a mercapto group, and a nitroso group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiouracil with nitrous acid, which introduces the nitroso group at the 5-position of the pyrimidine ring. The reaction conditions often require an acidic environment and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitroso group can be reduced to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the nitroso group can produce an amino derivative. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The exact pathways involved depend on the specific application and target but often include inhibition or activation of enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-5-nitroso-2-thiouracil: Similar structure but lacks the hydroxyl group.
4-Amino-6-hydroxy-2-methyl-5-nitrosopyrimidine: Similar structure but has a methyl group instead of a mercapto group.
2-Mercapto-5-nitroso-6-aminopyrimidine-4-ol: Similar structure but different positioning of functional groups.
Uniqueness
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
5451-33-2 |
|---|---|
Formule moléculaire |
C4H7N5O2S |
Poids moléculaire |
189.20 g/mol |
Nom IUPAC |
6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one;azane |
InChI |
InChI=1S/C4H4N4O2S.H3N/c5-2-1(8-10)3(9)7-4(11)6-2;/h(H4,5,6,7,9,11);1H3 |
Clé InChI |
CABNQNSAWNPRJB-UHFFFAOYSA-N |
SMILES |
C1(=C(NC(=S)NC1=O)N)N=O |
SMILES canonique |
C1(=C(NC(=S)NC1=O)N)N=O.N |
Numéros CAS associés |
5451-33-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















